Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Overview
Description
Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.3 g/mol.
Preparation Methods
The synthesis of benzopyrano-pyrimidine derivatives, including Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)-, can be achieved through a one-pot synthesis method. This involves the condensation of different salicylaldehyde derivatives, piperidine or morpholine with malononitrile, in the presence of a catalyst such as p-toluene sulphonic acid (PTSA) at 80°C . This method is cost-effective, environmentally benign, and offers high yields with straightforward experimental procedures and short reaction times .
Chemical Reactions Analysis
Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a P38α MAP kinase inhibitor in various chemical studies.
Biology: The compound’s inhibitory properties make it valuable in biological research, particularly in studying cellular signaling pathways.
Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases where P38α MAP kinase plays a crucial role.
Industry: The compound’s unique properties may also find applications in industrial processes, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- involves its role as a P38α MAP kinase inhibitor. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. By inhibiting P38α MAP kinase, the compound can modulate various cellular processes, including gene expression, cell differentiation, and apoptosis.
Comparison with Similar Compounds
Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- can be compared with other benzopyrano-pyrimidine derivatives. Similar compounds include:
- Phenol, 2-[4-(4-methylphenyl)-5H- 1benzopyrano[2,3-d]pyrimidin-2-yl]-
- Other benzopyrano-pyrimidine derivatives synthesized using similar methods
The uniqueness of Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- lies in its specific inhibitory action on P38α MAP kinase, which distinguishes it from other related compounds.
Properties
IUPAC Name |
2-(4-methyl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-14-10-12-6-2-5-9-16(12)22-18(14)20-17(19-11)13-7-3-4-8-15(13)21/h2-9,21H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJVLQFVHAYLOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3=CC=CC=C3OC2=NC(=N1)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425359 | |
Record name | Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89048-95-3 | |
Record name | Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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